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Compound of Interest

Compound Name: 2-(Bromomethyl)pyridine

Cat. No.: B1332372

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
(Bromomethyl)pyridine (also known as 2-picolyl bromide), a versatile reagent in synthetic
organic chemistry and a key building block in the development of pharmaceutical compounds.
This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data, along with standardized experimental protocols for data
acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-(Bromomethyl)pyridine. It is
important to note that while data for the hydrobromide salt is experimentally available, the data
for the free base is often predicted based on the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Data of 2-(Bromomethyl)pyridine
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Predicted Chemical

. . . Coupling Constant
Proton Assignment  Shift (8) ppm (Free Multiplicity

Base) (9) Hz
H6 ~8.5 d ~4.8
H4 ~7.7 td ~7.7,1.8
H5 ~7.3 d ~7.8
H3 ~7.2 ddd ~7.5,4.8,1.2
CH2 ~4.5 S

Note: Chemical shifts are referenced to tetramethylsilane (TMS) in CDCls. The predicted values
for the free base are based on data from analogous compounds. For comparison, the *H NMR
spectrum of pyridine shows signals for a-protons at § 8.5, y-protons at & 7.5, and B-protons at &
7.0[1]. The bromomethyl protons are typically observed in the region of 6 3.4-4.7 ppm[2].

Table 2: 3C NMR Data of 2-(Bromomethyl)pyridine

. Predicted Chemical Shift (8) ppm (Free
Carbon Assignment

Base)
Cc2 ~157
C6 ~149
C4 ~137
C5 ~123
C3 ~121
CH2 ~33

Note: Chemical shifts are referenced to TMS in CDCls. The predicted values for the free base
are based on data from analogous compounds. For comparison, the 13C NMR spectrum of
pyridine shows signals at d(a-C) = 150 ppm, 8(B-C) = 124 ppm, and &(y-C) = 136 ppm[1].
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Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 2-(Bromomethyl)pyridine

Wavenumber (cm~—?) Vibration Type Intensity
3100-3000 C-H (aromatic) stretch Medium
1600-1580 C=C (aromatic) stretch Strong
1480-1430 C=C (aromatic) stretch Strong
1250-1200 C-N stretch Medium
280.740 C-H (aromatic) out-of-plane Strong
bend
700-600 C-Br stretch Strong

Note: The IR spectrum of 2-(bromomethyl)pyridine hydrobromide shows characteristic peaks,
and the data for the free base is predicted based on the functional groups present.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation of 2-(Bromomethyl)pyridine

mlz lon Comments

Molecular ion (M*) with
171/173 [CsHeBrN]* characteristic 1:1 isotopic

pattern for Bromine.

Loss of Br radical. This is often

92 [CeHeN]*

the base peak.

Loss of H from the [M-Br]*
91 [CeHsN]*

fragment.

Fragmentation of the pyridine
65 [CsHs]*

ring.
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Note: The mass spectrum is characterized by a prominent molecular ion peak with an isotopic
pattern indicative of a single bromine atom. The base peak typically corresponds to the loss of
the bromine radical to form the picolyl cation.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These
protocols are intended as a guide and may be adapted based on the specific instrumentation
available.

NMR Spectroscopy (*H and *3C)

e Sample Preparation:

o Accurately weigh 10-20 mg of 2-(Bromomethyl)pyridine for *H NMR or 50-100 mg for 13C
NMR.

o Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCls)
containing tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a 5 mm NMR tube.
e Instrument Parameters:
o Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.
o 1H NMR:
» Pulse Program: Standard single-pulse experiment.
= Number of Scans: 16-64.
» Relaxation Delay: 1-5 seconds.
o 13C NMR:
» Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

= Number of Scans: 1024 or more to achieve adequate signal-to-noise.
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» Relaxation Delay: 2-5 seconds.

» Data Processing:

[e]

Apply Fourier transformation to the acquired Free Induction Decay (FID).

o

Perform phase and baseline corrections.

[¢]

Reference the spectra to the TMS signal (0.00 ppm for *H NMR) or the solvent signal
(77.16 ppm for CDCls in 13C NMR).

[¢]

Integrate the peaks in the *H NMR spectrum and pick peaks for both *H and 13C spectra.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Neat Liquid: Place a drop of 2-(Bromomethyl)pyridine between two potassium bromide
(KBr) or sodium chloride (NaCl) plates to form a thin film.

o KBr Pellet (for solid hydrobromide salt): Grind a small amount of the sample with dry KBr
powder and press into a thin, transparent pellet.

e Instrument Parameters:

o Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

o Spectral Range: 4000-400 cm~1.

o Resolution: 4 cm™1.

o Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
» Data Acquisition and Processing:

o Record a background spectrum of the empty sample holder or clean salt plates.

o Acquire the sample spectrum.
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o The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

o Sample Introduction and lonization:

o Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is suitable due to the
volatility of the compound.

o Sample Preparation: Dissolve a small amount of 2-(Bromomethyl)pyridine in a volatile
solvent such as dichloromethane or ethyl acetate.

o lonization Mode: Electron lonization (EIl) at 70 eV.
¢ Instrument Parameters:

o GC Column: A non-polar capillary column (e.g., DB-5ms).

[e]

Injector Temperature: 250 °C.

(¢]

Oven Program: Start at a suitable temperature (e.g., 100 °C) and ramp up to a final
temperature (e.g., 280 °C).

o

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

[¢]

Scan Range: m/z 40-350.
o Data Analysis:

o ldentify the molecular ion peak and its isotopic pattern.

o Analyze the fragmentation pattern to identify characteristic fragment ions.
Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 2-
(Bromomethyl)pyridine.
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Spectroscopic Analysis Workflow for 2-(Bromomethyl)pyridine
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Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of
2-(Bromomethyl)pyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Pyridine - Wikipedia [en.wikipedia.org]

e 2. benchchem.com [benchchem.com]

« To cite this document: BenchChem. [Spectroscopic Profile of 2-(Bromomethyl)pyridine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b1332372#spectroscopic-data-nmr-ir-mass-of-2-
bromomethyl-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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